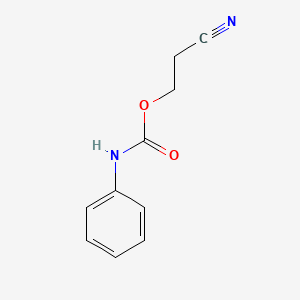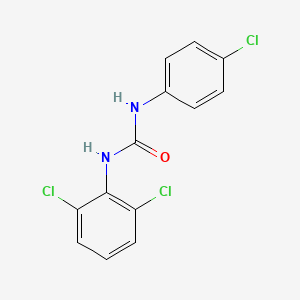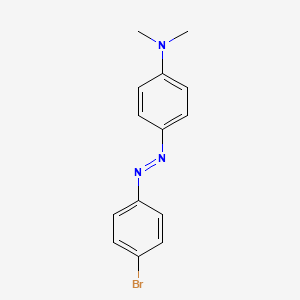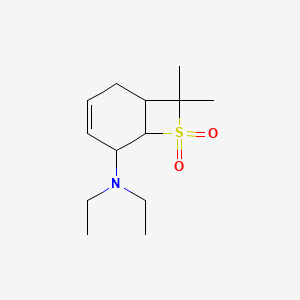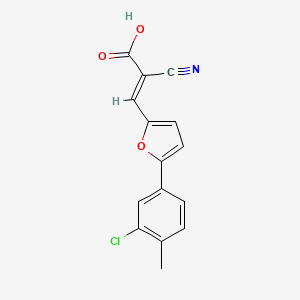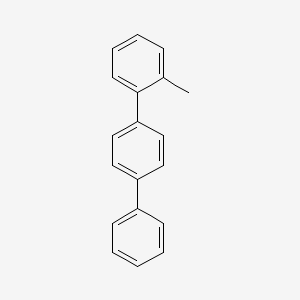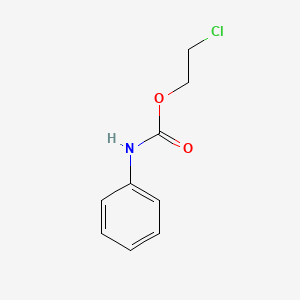
2-Chloroethyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl N-phenylcarbamate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.639 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloroethyl N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-chloroethanol under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance . One such method includes the reaction of dimethyl carbonate with aniline derivatives in the presence of a suitable catalyst . This method is preferred due to its efficiency and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as indium triflate and tin compounds are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline can produce N-phenylcarbamate derivatives .
Applications De Recherche Scientifique
2-Chloroethyl N-phenylcarbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloroethyl N-phenylcarbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation . This property is exploited in its use as a pesticide, where it disrupts the normal functioning of target organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloroethyl N-ethyl-N-phenylcarbamate
- 2-Methylcyclohexyl N-phenylcarbamate
- 2-Ethoxyethyl N-phenylcarbamate
Uniqueness
2-Chloroethyl N-phenylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chloroethyl group allows for targeted interactions with nucleophiles, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
3747-48-6 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
2-chloroethyl N-phenylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Clé InChI |
QYQGDFBVSZVCKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)OCCCl |
Description physique |
Solid; [MSDSonline] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)

